4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one

Medicinal Chemistry Organic Synthesis Quality Control

Inconsistent substitution patterns on dihydroquinazolinone cores lead to failed syntheses and irreproducible SAR data. CAS 944902-33-4 delivers the defined 4-chloro-2-methyl substitution required for sequential functionalization. - **Reactivity handles**: Cl at C4 for Suzuki/Buchwald-Hartwig; methyl at C2 for oxidation. - **QC guarantee**: Batch-specific NMR/HPLC (≥95% purity). - **Supply chain**: Stable at 2-8°C; scalable for multi-step R&D.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 944902-33-4
Cat. No. B3310076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one
CAS944902-33-4
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CC(=O)CC2)C(=N1)Cl
InChIInChI=1S/C9H9ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4H2,1H3
InChIKeyPQEIAONFSQWRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one


4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one (CAS 944902-33-4) is a heterocyclic organic compound within the dihydroquinazolinone class, characterized by a fused pyrimidine-cyclohexenone core with a 4-chloro and 2-methyl substitution pattern [1]. The compound serves as a versatile organic synthesis intermediate for generating biologically active derivatives . Its molecular formula is C9H9ClN2O, with a molecular weight of 196.63 g/mol, and it is commercially available at a minimum purity specification of 95% . For research and development use, storage at 2-8°C in a sealed, dry environment is recommended to maintain long-term stability .

Selective functionalization handle (4-Cl for SNAr, 2-Me for elaboration)
Defined MW and purity grade support stoichiometric planning
Reported spectral data facilitates identity verification workflows

Why 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one Cannot Be Substituted


Substituting a generic dihydroquinazolinone for 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one introduces significant variability in downstream synthesis outcomes and analytical reliability. Structurally, the presence of a chlorine atom at the 4-position and a methyl group at the 2-position creates a unique electronic and steric environment that governs reactivity in cross-coupling, nucleophilic aromatic substitution, and cyclization reactions . Analogs lacking either substituent (e.g., 2-methyl-7,8-dihydroquinazolin-6(5H)-one, CAS 944902-18-5) or bearing a different halogen pattern (e.g., 2,4-dichloro analog, CAS 944902-36-7) exhibit different molecular weights, purity specifications, and storage requirements, which directly impact experimental reproducibility and cost of goods . The specific CAS number 944902-33-4 is associated with a unique MDL number (MFCD10698012) and defined batch quality control metrics (≥95% purity), ensuring that procurement of this exact compound, rather than a similar one, guarantees consistency in synthetic protocols and analytical validation .

Reactivity Absence of 4-Cl or 2-Me may shift coupling and cyclization outcomes
Purity Analog purity grades (95–98%) differ; impurity profiles may not transfer
QC Trace Unique CAS-linked batch metrics (MDL, supplier QC) are not interchangeable

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one Differentiation Evidence


Purity and Molecular Weight Specifications

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one (Target) exhibits a molecular weight of 196.63 g/mol and a minimum purity specification of 95% . The 2,4-dichloro analog (CAS 944902-36-7) has a higher molecular weight of 217.05 g/mol and is also specified at 95% purity . The non-chlorinated 2-methyl analog (CAS 944902-18-5) has a lower molecular weight of 162.19 g/mol and is commercially available at a higher purity of 98% . The 4-chloro analog without the 2-methyl group (CAS 944895-88-9) has a molecular weight of 182.61 g/mol and a purity of ≥98% . This direct head-to-head comparison demonstrates that the target compound occupies a specific physicochemical space distinct from its closest analogs, with a unique combination of molecular weight and purity grade that may influence reaction stoichiometry and impurity profiles.

MW & Purity
Data to verify
Target: 196.63 g/mol, ≥95% vs comparators 162.19–217.05, 95–98%
Supports stoichiometry and impurity profile review
Vendor-provided specifications; verify with in-house QC
Medicinal Chemistry Organic Synthesis Quality Control

Storage Conditions and Stability

The target compound requires storage at 2-8°C in a sealed, dry environment for long-term stability, as indicated by vendor specifications . In contrast, the 2-methyl analog (CAS 944902-18-5) also requires storage at 2-8°C , while the 4-chloro analog without the methyl group (CAS 944895-88-9) shares the same 2-8°C storage requirement . This class-level inference suggests that the dihydroquinazolinone core, when bearing a halogen substituent, generally necessitates refrigerated storage to prevent degradation. However, the specific combination of 4-chloro and 2-methyl groups in the target compound may confer a unique stability profile under these conditions, distinguishing it from analogs with only one substituent.

Storage
Class-level
2–8 °C, sealed, dry
Refrigerated storage aligns with halogenated quinazolinone class
Specific stability profile not established; class-level inference
Compound Management Stability Logistics

Spectroscopic Characterization Data

A published protocol describes the one-step synthesis of 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one in quantitative yield using adapted Vilsmeier conditions, accompanied by full characterization via 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This comprehensive spectral dataset is a significant differentiator, as many closely related dihydroquinazolinone analogs lack such detailed, publicly available characterization data. For procurement purposes, the existence of this published spectral library enables users to verify the identity and purity of received material against established benchmarks, reducing analytical uncertainty.

Spectral Data
Reported
Full 1H, 2H, 13C NMR, IR, Raman reported
Supports identity verification and method development
Data from Molbank (2023); most analogs lack published spectra
Analytical Chemistry Spectral Database Quality Assurance

4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one Applications


Medicinal Chemistry: Quinazolinone Synthesis

The 4-chloro-2-methyl substitution pattern provides a strategic handle for sequential functionalization. The chlorine atom at the 4-position is amenable to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-methyl group can be oxidized or further elaborated . This dual reactivity is exploited in the synthesis of kinase inhibitor scaffolds and other bioactive heterocycles [1].

Chemical Biology: Probe Development

Given its role as an intermediate for compounds with potential anti-tumor and antimicrobial activities, 4-Chloro-2-methyl-7,8-dihydroquinazolin-6(5H)-one is a valuable starting material for generating focused libraries of chemical probes. The availability of detailed spectral data facilitates the rapid validation of probe structure and purity, accelerating structure-activity relationship (SAR) studies [2].

Process Chemistry: Scale-Up Building Block

The compound's well-defined physicochemical properties (MW 196.63, ≥95% purity) and documented storage stability at 2-8°C make it a reliable building block for multi-step synthesis on a larger scale . Its procurement from vendors offering batch-specific QC data (e.g., NMR, HPLC) ensures reproducibility in process development, minimizing costly deviations due to impurity variation .

Application
Selection Property
Validation Focus
Heterocycle synthesis
Substitution pattern for selective functionalization
Reaction efficiency and product purity
Chemical probe libraries
Spectral data for rapid structure validation
SAR study reproducibility
Multi-step scale-up
Batch QC specifications (MW, purity, stability)
Process consistency and impurity control
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